N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with biological targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the Schiff base moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the pyrazole ring enhances its potential biological activity compared to other similar Schiff bases.
Properties
Molecular Formula |
C11H9ClN4O |
---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClN4O/c12-9-4-2-1-3-8(9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+ |
InChI Key |
PDHWFJRRCSBSPZ-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NN2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.